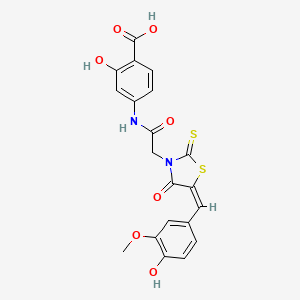

(E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Descripción

This compound is a thiazolidinone derivative featuring a benzylidene moiety substituted with hydroxyl and methoxy groups at positions 4 and 3, respectively, and a benzoic acid backbone linked via an acetamido group. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The synthesis of such compounds typically involves condensation of hydrazide intermediates with mercaptoacetic acid or its derivatives in the presence of catalysts like ZnCl₂ . The (E)-configuration of the benzylidene group is critical for biological activity, as stereoelectronic effects influence binding to target enzymes .

Propiedades

IUPAC Name |

2-hydroxy-4-[[2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7S2/c1-29-15-6-10(2-5-13(15)23)7-16-18(26)22(20(30)31-16)9-17(25)21-11-3-4-12(19(27)28)14(24)8-11/h2-8,23-24H,9H2,1H3,(H,21,25)(H,27,28)/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWGLTXVABYXGN-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity, including a thiazolidine core, a hydroxyl group, and an acetamido substituent. The intricate structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Pharmacological Properties

Research has indicated that derivatives of thiazolidines, including those similar to our compound of interest, exhibit a range of biological activities:

- Anticancer Activity : Thiazolidine derivatives have been shown to possess significant antitumor effects. Studies indicate that compounds similar to (E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can inhibit the proliferation of cancer cells, particularly glioblastoma multiforme cells .

- Antibacterial Activity : The compound exhibits promising antibacterial properties. Research highlights its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could serve as a lead structure for developing new antibacterial agents .

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The biological activity of (E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as COX enzymes and other targets involved in the signaling pathways of cancer progression .

- Cell Cycle Arrest : It is suggested that thiazolidine derivatives can induce cell cycle arrest in cancer cells, leading to reduced cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of glioblastoma cell proliferation | |

| Antibacterial | Effective against MRSA | |

| Anti-inflammatory | Inhibition of COX enzymes |

Detailed Findings

- Antitumor Studies : Da Silva et al. evaluated various thiazolidinone derivatives for their anticancer properties and found that specific modifications increased their potency against glioblastoma cells . The study utilized in vitro assays to measure cell viability and apoptosis induction.

- Antibacterial Studies : A recent study on 2-hydroxy-4-methoxybenzaldehyde showed significant antibacterial activity against MRSA strains, with nearly 80% biofilm dislodgement observed at effective concentrations . This suggests that similar compounds may also disrupt bacterial biofilms effectively.

- Anti-inflammatory Research : Computational studies have indicated that derivatives like 5-acetamido-2-hydroxy benzoic acid bind effectively to COX receptors, demonstrating superior bioavailability and anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of hydroxyl and methoxy groups enhances its reactivity and solubility, making it suitable for various chemical modifications. The molecular formula is C20H22N2O5S, with a molecular weight of approximately 402.46 g/mol.

Anticancer Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to (E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. A notable case involved a thiazolidinone derivative that demonstrated higher cytotoxicity against M-HeLa cells compared to standard treatments like Sorafenib, indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. This mechanism positions it as a candidate for further development as an anti-inflammatory drug .

Antimicrobial Activity

Thiazolidinone derivatives have also shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in MDPI reported on a series of thiazolidinone derivatives demonstrating significant cytotoxicity against cancer cell lines. The selectivity index was calculated to assess the efficacy against tumor cells versus normal cells, revealing that certain derivatives had a higher selectivity compared to established anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

In silico studies highlighted the potential of related compounds as inhibitors of key enzymes involved in inflammation pathways. The anti-inflammatory activity was measured using established assays, showing promising results that warrant further investigation into clinical applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure is compared to analogs with variations in the benzylidene substituents and linker regions (Table 1):

- Linker Modifications: Replacement of the acetamido group with azetidinone (e.g., ) or indolylmethylene (e.g., ) alters conformational flexibility and enzyme-binding interactions.

Physicochemical Properties

Key data from synthesized analogs (Table 2):

*Hypothesized based on analogs.

- Melting Points : Higher melting points (>270°C) in 3d and the target compound suggest strong intermolecular interactions (e.g., hydrogen bonding) due to hydroxyl/methoxy groups .

- Spectral Data: Consistent C=O and C=S peaks across analogs confirm thiazolidinone ring integrity. Aromatic proton shifts vary with substituent electron-withdrawing/donating effects .

Q & A

Q. Critical Parameters :

- Solvent choice (acetic acid for condensation, DMF for amidation).

- Temperature control (reflux at 110–120°C for condensation).

- Catalyst loading (sodium acetate at 1:1.5 molar ratio to aldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.